molecular formula C11H16N2O3 B1604944 5-Allyl-5-butylbarbituric acid CAS No. 3146-66-5

5-Allyl-5-butylbarbituric acid

Cat. No. B1604944
CAS RN: 3146-66-5
M. Wt: 224.26 g/mol
InChI Key: RRWVWLGUQPLOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Allyl-5-butylbarbituric acid, also known as Talbutal , is a barbiturate with a short to intermediate duration of action . It has the molecular formula C11H16N2O3 .


Molecular Structure Analysis

The molecular structure of 5-Allyl-5-butylbarbituric acid can be viewed using Java or Javascript . The molecular weight is 224.256 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Allyl-5-butylbarbituric acid include a melting point of 110 °C . Its water solubility is 1.508g/L at 20 ºC . The density is roughly estimated to be 1.1672 and the refractive index is estimated to be 1.4720 .

Scientific Research Applications

Hydrogen-Bond Motifs in Derivatives

5-Allyl-5-butylbarbituric acid, along with other barbituric acid derivatives, demonstrates unique hydrogen-bonding patterns. For example, a study on 5-allyl-5-isopropyl-1-methylbarbituric acid revealed the formation of centrosymmetric N-H...O hydrogen-bonded dimers, while other derivatives form N-H...O hydrogen-bonded helical chains. These structural features are crucial in understanding the fundamental hydrogen-bonded motifs of barbituric acid derivatives (Gelbrich, Zencirci, & Griesser, 2010).

Enantioselective Organocatalytic Reactions

Barbituric acids, including 5-allyl-5-butylbarbituric acid, are used in enantioselective Michael addition reactions. This process features the production of optically active 5-substituted barbituric acid derivatives, with applications in synthesizing chiral compounds (Liu et al., 2017).

Photoreactive and Anesthetic Properties

Some derivatives of 5-allyl-5-butylbarbituric acid exhibit potent anesthetic properties and are effective photolabeling reagents. For example, a study on a trifluoromethyldiazirine-containing derivative showed significant anesthetic potency and efficiency in photolabeling GABA(A) receptors (Savechenkov et al., 2012).

Biological Activity in Coordination Chemistry

Research on barbituric acid derivatives, including 5-allyl-5-butylbarbituric acid, has focused on their coordination chemistry and biological activity. Such compounds have been tested for anticancer, antimicrobial, and antioxidant activities, showing potential as therapeutic agents (Masoud, Sweyllam, & Ahmed, 2020).

Solid-Supported Deprotection Methods

Solid-supported barbituric acid is used for deprotection of allyl amines and other compounds. This method is relevant in synthetic chemistry for isolating and purifying deprotected compounds, offering a practical approach to handle complex chemical structures (Tsukamoto, Suzuki, & Kondo, 2003).

Electrochemical Synthesis of Derivatives

The electrochemical synthesis of 5,5-disubstituted pyrimidine derivatives from barbituric acids, including 5-allyl-5-butylbarbituric acid, has been explored. Such studies contribute to understanding the electro-organic synthesis of new compounds (Nematollahi & Goodarzi, 2001).

Phase Transition Studies

Investigations into the crystal structures of barbituric acid derivatives at different temperatures provide insights into phase transitions, crucial for understanding their physical and chemical properties (Nichol & Clegg, 2005).

Safety And Hazards

Acute barbiturate poisoning is associated with symptoms such as drowsiness, confusion, coma, respiratory depression, hypotension, and shock . It is classified as a poison by ingestion, intraperitoneal, and intravenous routes .

properties

IUPAC Name

5-butyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-5-7-11(6-4-2)8(14)12-10(16)13-9(11)15/h4H,2-3,5-7H2,1H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWVWLGUQPLOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185370
Record name 5-Allyl-5-butylbarbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allyl-5-butylbarbituric acid

CAS RN

3146-66-5
Record name 5-Butyl-5-(2-propen-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3146-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Allyl-5-butylbarbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idobutal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Allyl-5-butylbarbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-allyl-5-butylbarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-ALLYL-5-BUTYLBARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41NVK1648Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Allyl-5-butylbarbituric acid
Reactant of Route 2
5-Allyl-5-butylbarbituric acid
Reactant of Route 3
5-Allyl-5-butylbarbituric acid
Reactant of Route 4
5-Allyl-5-butylbarbituric acid
Reactant of Route 5
Reactant of Route 5
5-Allyl-5-butylbarbituric acid
Reactant of Route 6
5-Allyl-5-butylbarbituric acid

Citations

For This Compound
9
Citations
MT Bush, WD Beauchamp - Journal of the American Chemical …, 1953 - ACS Publications
Methyl, ethyl and allyl groups have been introduced into ethyl Z-butylmalonate. The 5-methyl-5-Z-butyl-and 5-allyl-5-L butylbarbituric acids were prepared from these esters in small …
Number of citations: 3 pubs.acs.org
PS Bailey, JG Burr Jr - Journal of the American Chemical Society, 1953 - ACS Publications
The rearrangement at 70 of 2-phenyl-2-(/>-tolyl)-ethylammonium-1-C14 nitrite in either dry ligroin or in water has been found to give a mixture of carbinols. The same rearrangement in …
Number of citations: 15 pubs.acs.org
RA DE ZEEUW - Progress in Chemical Toxicology, 1969 - Elsevier
In recent years the use of drugs has increased tremendously and hypnotics, in particular, are widely administered in medicine and in self-treatment of diseases. In order to find rest and …
Number of citations: 8 www.sciencedirect.com
OV Olesen - Scandinavian Journal of Clinical and Laboratory …, 1967 - Taylor & Francis
A rapid two-dimensional, thin-layer chromatographic procedure for the quantitative determination of phenobarbital in serum is described. 3 ml of serum was extracted with chloroform. …
Number of citations: 8 www.tandfonline.com
R Mungur, ADM Glass… - … of Biomedicine and …, 2005 - downloads.hindawi.com
With about 200 000 phytochemicals in existence, identifying those of biomedical significance is a mammoth task. In the postgenomic era, relating metabolite fingerprints, abundances, …
Number of citations: 128 downloads.hindawi.com
RE Ardrey, AC Moffat - Journal of Chromatography A, 1981 - Elsevier
Retention indices associated with 1318 substances likely to be encountered in toxicological analyses are presented. They are listed in ascending order of retention index for …
Number of citations: 107 www.sciencedirect.com
ZF Zhang, WX Peng, YQ Wu, KF Li… - 2009 Asia-Pacific …, 2009 - ieeexplore.ieee.org
The increasing demand for paper in Asia is being met by the use of Eucalyptus urophylla to a large extent. However, some pulp mills may be forcedly closed because the Eucalyptus …
Number of citations: 1 ieeexplore.ieee.org
T Yang, J Wang, B Li, X Kai, R Li - Bioresource technology, 2017 - Elsevier
This study investigated the influence of temperature and residence time on liquefaction of rice straw in subcritical CO 2 -subcritical water (subCO 2 -subH 2 O) and in subcritical CO 2 -…
Number of citations: 32 www.sciencedirect.com
DA Lightfoot, AM Fakhoury - researchgate.net
… 213 5-allyl-5-butylbarbituric acid …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.